3-Amino-6-methoxy-2-pyridineethanamine

Description

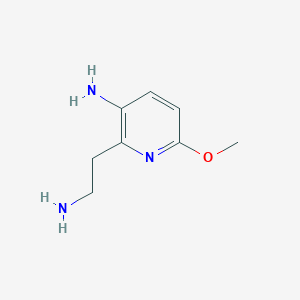

The structural architecture of 3-Amino-6-methoxy-2-pyridineethanamine combines three key components: a pyridine (B92270) heterocycle, an ethanamine side chain, and specific amino and methoxy (B1213986) substituents. Understanding the individual contributions of these moieties is essential to appreciating the compound's potential significance.

The pyridine ring is a fundamental heterocyclic scaffold in both synthetic and medicinal chemistry. chemimpex.com Structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, pyridine exhibits unique chemical properties that make it a privileged structure in drug design. nih.gov The nitrogen atom imparts basicity, polarity, and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. chemimpex.com

Pyridine and its derivatives are integral to a vast number of FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and antihypertensive agents. rsc.org Its versatility allows for straightforward functionalization at various positions on the ring, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its efficacy and pharmacokinetic profile. chemimpex.comnih.gov The development of new synthetic methodologies continues to expand the toolkit for creating complex pyridine-based molecules for diverse applications in pharmaceuticals, agrochemicals, and material science. nih.govnih.gov

The ethanamine side chain, a two-carbon chain terminating in an amino group, is a common feature in many biologically active compounds. This functional group is often critical for a molecule's pharmacological activity. The primary amine of the ethanamine moiety is typically protonated under physiological conditions, allowing it to form strong ionic interactions with negatively charged residues, such as carboxylate groups, in protein binding sites.

This scaffold is a key component of numerous neurotransmitters and hormones, and its incorporation into synthetic molecules is a well-established strategy in medicinal chemistry. For example, the 2-pyridineethanamine core structure is recognized as a histamine (B1213489) H1 receptor agonist. nih.gov The flexibility of the ethyl linker allows the terminal amino group to orient itself optimally within a receptor pocket, while the distance between the aromatic ring and the nitrogen atom is often crucial for selective binding. stmjournals.in Exploration of the ethanamine scaffold has led to the discovery of potent and selective inhibitors for various transporters and receptors. chemimpex.com

The introduction of substituents like amino (-NH2) and methoxy (-OCH3) groups onto a pyridine ring profoundly influences the molecule's electronic properties, reactivity, and potential biological activity.

Amino Group: The amino group is a strong electron-donating group. When attached to the pyridine ring, it increases the electron density of the aromatic system, which can enhance its interaction with biological targets. chemimpex.com The presence of an amino group also provides an additional site for hydrogen bonding, acting as both a donor and an acceptor, which can be critical for ligand-receptor binding. chemimpex.com Furthermore, the amino group serves as a versatile synthetic handle for further molecular elaboration. nih.govnih.gov

Methoxy Group: The methoxy group is also generally considered an electron-donating group through resonance, though its influence can vary depending on its position on the ring. It can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity. In drug design, methoxy groups are often incorporated to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile and to explore specific hydrophobic pockets within a binding site.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several key research areas. The combination of a pyridine core, known for its prevalence in pharmacologically active agents, with an ethanamine side chain, crucial for receptor interactions, points toward its potential utility in medicinal chemistry and drug discovery.

The substitution pattern—an amino group at the 3-position, a methoxy group at the 6-position, and an ethanamine chain at the 2-position—creates a unique electronic and steric profile. Based on the activities of analogous substituted pyridines, this compound could serve as a valuable intermediate or scaffold in several domains:

Pharmaceutical Development: Derivatives of amino-methoxy-pyridine are explored for developing novel anti-cancer, anti-inflammatory, and neurological agents. chemimpex.com The specific arrangement of functional groups in this compound could be investigated for its potential to interact with targets such as kinases, G-protein coupled receptors, or neurotransmitter transporters.

Agrochemicals: Substituted pyridines are widely used in the formulation of herbicides and pesticides. The biological activity conferred by the amino and methoxy groups could be harnessed to develop new crop protection agents.

Organic Synthesis: As a multifunctional molecule, it represents a versatile building block for constructing more complex heterocyclic systems. nih.gov

The table below outlines the predicted chemical properties for this compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 2-(3-amino-6-methoxypyridin-2-yl)ethan-1-amine |

| Canonical SMILES | COC1=CC=C(C(=C1)N)CCN |

| InChI Key | Predicted: BFUQQUAIHAGMOM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

745768-18-7 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-methoxypyridin-3-amine |

InChI |

InChI=1S/C8H13N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4-5,9-10H2,1H3 |

InChI Key |

XOSLIIYKEBWDFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)N)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 3 Amino 6 Methoxy 2 Pyridineethanamine

Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of 3-Amino-6-methoxy-2-pyridineethanamine suggests several plausible disconnection points. The most logical primary disconnections are at the C-C bond of the ethanamine side chain and the C-N and C-O bonds of the substituents on the pyridine (B92270) ring.

Disconnection 1 (C-C bond): Breaking the bond between the pyridine ring and the ethanamine side chain leads to a 2-halopyridine or a similar activated precursor and a two-carbon synthon. This is a common strategy, employing reactions like palladium-catalyzed cross-coupling.

Disconnection 2 (C-N and C-O bonds): Further disconnection of the amino and methoxy (B1213986) groups leads back to a simpler, potentially halogenated pyridine core, such as a dichloropyridine derivative. The functional groups can then be installed sequentially.

This analysis points towards a stepwise synthesis from a readily available pyridine precursor as a more practical approach than constructing the fully substituted ring in a single step.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the substituted pyridine ring in fewer steps, often by combining multiple precursor molecules in a single reaction vessel.

The formation of substituted pyridine rings can be achieved through various condensation reactions. baranlab.org Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849), are well-established for creating symmetrical pyridines. baranlab.org However, for non-symmetrically substituted pyridines like the target compound, these methods become challenging due to the need for highly specialized and often difficult-to-synthesize precursors, which can lead to low yields and mixtures of regioisomers. morressier.comnih.gov

More modern approaches, such as [4+2] cycloaddition reactions (Diels-Alder type reactions), can also be employed to construct the pyridine ring. baranlab.org These methods offer better control over regioselectivity but still rely on the availability of appropriately substituted dienes and dienophiles.

Attaching an ethanamine side chain to a pre-existing pyridine ring is a key transformation. Several methods can be envisioned for this purpose:

From a 2-halopyridine: A 2-chloro or 2-bromopyridine (B144113) can undergo palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with a protected acetylene, followed by removal of the protecting group and reduction of the alkyne, would yield the desired side chain. Alternatively, cyanation followed by reduction of the nitrile to a primary amine offers another route.

From a 2-lithiopyridine: Direct lithiation at the 2-position followed by reaction with an electrophile like ethylene (B1197577) oxide would introduce a hydroxyethyl (B10761427) group, which could then be converted to the amine.

The choice of method depends heavily on the other substituents present on the ring, which may interfere with the reaction conditions.

The precise placement of the amino and methoxy groups is critical and governed by the electronic properties of the pyridine ring and any existing substituents.

Electrophilic Substitution: Introducing a group like a nitro substituent (a precursor to the amino group) via electrophilic aromatic substitution is challenging on an unsubstituted pyridine ring due to its electron-deficient nature. However, the presence of activating groups like an existing amino or methoxy group can facilitate this reaction, directing the incoming electrophile. For example, a 2-methoxypyridine (B126380) tends to direct electrophiles to the 3- and 5-positions. abertay.ac.uk

Nucleophilic Aromatic Substitution (SNAr): This is a more common strategy for functionalizing pyridines. Starting with a dihalopyridine (e.g., 2,6-dichloropyridine), one halogen can be selectively replaced by a nucleophile like sodium methoxide (B1231860). The second halogen can then be replaced by an amine, or vice versa. The regioselectivity of these substitutions depends on the reaction conditions and the electronic nature of other substituents on the ring. nih.govdatapdf.com For instance, in the synthesis of a related methoxypyridine, nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide was used to selectively provide 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Stepwise Synthesis from Readily Available Precursors

A stepwise approach, building the molecule by sequentially modifying a simple starting material, often provides the most reliable and highest-yielding route to complex substituted pyridines.

A plausible synthetic route to this compound can be designed starting from commercially available 2,6-dichloropyridine (B45657). This pathway leverages a series of well-documented transformations for pyridine functionalization, with a key intermediate being 2-amino-6-methoxy-3-nitropyridine. google.com

The proposed synthesis involves the following key steps:

Nitration: 2,6-dichloropyridine is nitrated using a mixture of concentrated sulfuric and nitric acids to produce 2,6-dichloro-3-nitropyridine (B41883). google.com

Ammonolysis: The resulting dinitro compound undergoes selective ammonolysis, where one of the chlorine atoms is replaced by an amino group to yield 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: The remaining chlorine atom is substituted with a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide in methanol. This step yields the key intermediate, 2-amino-6-methoxy-3-nitropyridine. google.com

Nitro Group Reduction: The nitro group at the 3-position is reduced to a primary amine, for instance, using metallic reduction (e.g., tin or iron in acidic medium), to give 2,3-diamino-6-methoxypyridine (B1587572). google.com

Side Chain Construction: This final stage is the most complex. It requires selectively converting the 2-amino group into the target ethanamine side chain while the 3-amino group is present. A potential sequence would be: a. Selective protection of the more nucleophilic 3-amino group. b. Diazotization of the 2-amino group followed by a Sandmeyer reaction to install a halogen (e.g., bromine). c. Palladium-catalyzed cyanation to introduce a nitrile group at the 2-position. d. Reduction of the nitrile to the primary amine of the ethanamine side chain. e. Deprotection of the 3-amino group.

A summary of the initial, documented steps of this proposed synthesis is provided in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | google.com |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous ammonia in methanol, 35–40°C | 2-Amino-6-chloro-3-nitropyridine | google.com |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, methanol, 25–30°C | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | Metallic reduction (e.g., Sn/HCl) | 2,3-Diamino-6-methoxypyridine | google.com |

This stepwise approach, while lengthy, offers a logical and controllable pathway to access the complex target structure of this compound by building upon established and reliable chemical reactions.

Sequential Functionalization Strategies

The assembly of the target molecule is predicated on a series of sequential reactions that build complexity on the pyridine scaffold. A viable strategy begins with a readily available starting material like 2,6-dichloro-3-nitropyridine and proceeds by selectively modifying the functional groups at the C2, C6, and C3 positions. This involves an initial carbon-carbon bond-forming reaction to install the ethanamine side-chain precursor, followed by nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and finally, reduction of the nitro group to the key amine functionality.

A hypothetical, yet chemically sound, synthetic sequence is outlined below:

Side-Chain Installation: A palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) on 2,6-dichloro-3-nitropyridine with a vinylating agent to form 2-vinyl-6-chloro-3-nitropyridine.

Methoxylation: Nucleophilic aromatic substitution of the remaining chloro group with a methoxide source.

Side-Chain Modification: Conversion of the vinyl group to a 2-bromoethyl group.

Amination: Introduction of the terminal amine of the ethanamine side chain.

Reduction: Conversion of the 3-nitro group to the 3-amino group.

In the context of this synthesis, an amination reaction is crucial for installing the terminal amino group on the ethanamine side chain. Following the conversion of the vinyl group on the 2-vinyl-6-methoxy-3-nitropyridine intermediate to a more reactive handle, such as a 2-bromoethyl group (-CH₂CH₂Br), a primary amine can be introduced.

The Gabriel synthesis is a classic and effective method for this transformation, preventing the over-alkylation that can occur with direct amination using ammonia. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This method involves the N-alkylation of potassium phthalimide (B116566) with the bromoethyl intermediate. The phthalimide acts as a protected form of ammonia. masterorganicchemistry.comorgoreview.com The subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648) (the Ing-Manske procedure), liberates the desired primary amine. wikipedia.org

Table 1: Representative Conditions for Gabriel Amination

| Step | Reagents & Conditions | Product | Ref. |

|---|---|---|---|

| Alkylation | Potassium Phthalimide, Primary Alkyl Halide (R-X), DMF | N-Alkylphthalimide | nrochemistry.com |

| Deprotection | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | Primary Amine (R-NH₂) + Phthalhydrazide | wikipedia.orgchemistrysteps.com |

This method is highly advantageous for synthesizing primary amines from primary alkyl halides with minimal side products. orgoreview.com

The introduction of the methoxy group at the C6 position of the pyridine ring is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. google.com In the proposed synthesis, the intermediate 2-vinyl-6-chloro-3-nitropyridine is treated with a methoxide source, such as sodium methoxide (NaOMe) in methanol. google.comchegg.com

The reaction proceeds because the electron-withdrawing nitro group at the C3 position strongly activates the para-position (C6) towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the methoxide nucleophile. google.com This type of reaction is a common and efficient method for producing methoxypyridine derivatives from their corresponding chloropyridines. chegg.comchegg.com

Table 2: Typical Conditions for Methoxylation of Chloropyridines

| Substrate | Reagents & Conditions | Product | Ref. |

|---|---|---|---|

| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol, 25–30 °C | 2-amino-6-methoxy-3-nitropyridine | google.com |

Control of Regioselectivity in Multi-substituted Pyridine Synthesis

Regioselectivity is a paramount concern in the synthesis of complex molecules like this compound. Each step must be controlled to ensure the correct placement of substituents.

Initial Functionalization: In a starting material like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are electronically distinct due to their positions relative to the C3 nitro group and the ring nitrogen. The nitro group strongly activates both the ortho (C2) and para (C6) positions for nucleophilic attack. While SNAr reactions can occur at either site, palladium-catalyzed cross-coupling reactions can often be directed with greater selectivity, potentially favoring the more sterically accessible C2 position for the initial vinylation.

Sequential SNAr: Once the C2 position is functionalized, the remaining chloro group at C6 is unambiguously activated by the C3 nitro group for the subsequent methoxylation reaction. The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is key to the SNAr mechanism, thereby directing the incoming nucleophile to the C6 position. researchgate.net Computational studies on similar systems have shown that the relative stability of isomeric intermediates or transition states dictates the final product distribution. researchgate.netwuxiapptec.com

Functional Group Interconversions in the Synthesis Pathway

Functional group interconversions are essential late-stage transformations that convert intermediate functional groups into those required in the final product.

The final step in the proposed synthetic sequence is the reduction of the 3-nitro group to the 3-amino group. This is one of the most common and reliable methods for introducing an aromatic amino group. google.com A variety of reducing agents can accomplish this transformation.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often clean and high-yielding.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). semanticscholar.orgresearchgate.net For instance, the reduction of 2-amino-3-nitropyridine (B1266227) can be achieved with iron in acidified ethanol. chemicalbook.comorgsyn.org Stannous chloride (SnCl₂) in concentrated HCl is another effective system for this reduction, as demonstrated in the synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride. google.com

Table 3: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Conditions | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | High yield, clean products | Catalyst can be expensive, requires specialized equipment | google.com |

| Fe, HCl/AcOH | Reflux | Inexpensive, robust | Often requires harsh conditions, workup can be tedious | semanticscholar.orgorgsyn.org |

The introduction of the methoxy group, as discussed in section 2.3.2.2, is a specific type of etherification known as a Williamson-type ether synthesis, adapted for an aromatic system. It involves the reaction of a sodium alkoxide (sodium methoxide) with an aryl halide (a chloropyridine). This reaction converts the chloro group into a methoxy group, forming a C-O ether bond. google.com The success of this etherification on the electron-deficient pyridine ring is highly dependent on the presence of activating groups, such as the nitro group in the synthetic intermediate, which facilitates the necessary nucleophilic aromatic substitution mechanism. google.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound.” The synthetic methodologies, transformations, reaction optimizations, and applications of green chemistry principles outlined in the requested article structure are not documented for this particular molecule in published research.

While general synthetic routes and principles exist for related pyridine derivatives, applying them to this specific, unreferenced compound would be speculative and fall outside the required scope of providing scientifically accurate and source-based information. The strict adherence to the user's outline, which is entirely focused on "this compound," cannot be fulfilled without available data on this exact compound.

Therefore, the requested article cannot be generated at this time due to the absence of research findings for "this compound."

Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Methoxy 2 Pyridineethanamine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The spectrum generated is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 3-Amino-6-methoxy-2-pyridineethanamine, the expected characteristic absorption bands are detailed in Table 1.

The presence of the primary amino group (-NH₂) is anticipated to produce two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The C-H stretching vibrations of the aromatic pyridine (B92270) ring and the aliphatic ethylamine (B1201723) side chain are expected in the 2850-3100 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations of the pyridine ring are predicted to appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy (B1213986) group should be observable around 1050-1250 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1050 - 1250 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aliphatic C-H | C-H Bend | 1350 - 1470 |

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. The pyridine ring, with its delocalized π-electron system, is expected to produce strong and characteristic signals in the Raman spectrum.

Key predicted Raman shifts for this compound are outlined in Table 2. The symmetric breathing mode of the pyridine ring is a particularly strong and diagnostic peak, typically appearing around 990-1030 cm⁻¹. The C-C stretching of the ethylamine side chain and the C-O stretching of the methoxy group are also expected to be Raman active.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing | 990 - 1030 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Ethylamine Side Chain | C-C Stretch | 800 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted chemical shifts for the protons in this compound are presented in Table 3.

The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The protons of the ethylamine side chain will be in the aliphatic region, with the methylene (B1212753) group adjacent to the pyridine ring being more downfield than the methylene group adjacent to the amino group. The methoxy protons will appear as a sharp singlet, typically around δ 3.8-4.0 ppm. The protons of the primary amino group are expected to show a broad signal that can vary in chemical shift depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring H-4 | Doublet | 7.0 - 7.5 |

| Pyridine Ring H-5 | Doublet | 6.2 - 6.7 |

| Methoxy (-OCH₃) | Singlet | 3.8 - 4.0 |

| Ethylamine (-CH₂-) | Triplet | 2.8 - 3.2 |

| Ethylamine (-CH₂-) | Triplet | 2.5 - 2.9 |

| Amino (-NH₂) | Broad Singlet | 1.5 - 3.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed in Table 4. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 100-160 ppm). The carbon of the methoxy group will be around δ 50-60 ppm, and the aliphatic carbons of the ethylamine side chain will appear in the upfield region (δ 20-40 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring C-2 | 155 - 160 |

| Pyridine Ring C-3 | 140 - 145 |

| Pyridine Ring C-4 | 115 - 120 |

| Pyridine Ring C-5 | 105 - 110 |

| Pyridine Ring C-6 | 150 - 155 |

| Methoxy (-OCH₃) | 50 - 60 |

| Ethylamine (-CH₂-) | 35 - 40 |

| Ethylamine (-CH₂-) | 25 - 30 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the H-4 and H-5 protons on the pyridine ring, and between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the ethylamine side chain and the pyridine ring, and the position of the methoxy and amino groups. For example, a correlation between the methoxy protons and the C-6 carbon of the pyridine ring would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the pyridine ring.

Through the combined application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. The molecular formula for this compound is C₈H₁₃N₃O, yielding a calculated molecular weight of approximately 167.21 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺) corresponding to its molecular weight. The subsequent fragmentation is dictated by the molecule's functional groups, including the pyridine ring, an amino group, a methoxy group, and an ethylamine side chain. The stability of the resulting fragments determines the primary fragmentation pathways.

A key fragmentation process for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orgdocbrown.info For the ethylamine side chain (-CH₂-CH₂-NH₂), this would involve the cleavage of the bond between the two methylene groups. This can lead to the formation of a resonance-stabilized fragment by loss of a CH₂NH₂ radical or the formation of a charged [CH₂CH₂NH₂]⁺ fragment. Additionally, cleavage of the methoxy group (-OCH₃) and fragmentation of the pyridine ring can also occur, leading to a series of characteristic ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 167 |

| [M-15]⁺ | Loss of methyl radical (•CH₃) from methoxy group | 152 |

| [M-30]⁺ | Alpha-cleavage, loss of •CH₂NH₂ radical | 137 |

| [M-31]⁺ | Loss of methoxy radical (•OCH₃) | 136 |

| [CH₂CH₂NH₂]⁺ | Cleavage of the ethylamine side chain from the ring | 44 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The presence of both an amino (-NH₂) and a methoxy (-OCH₃) group, which are strong electron-donating auxochromes, is expected to significantly influence the electronic structure compared to unsubstituted pyridine.

These electron-donating groups are known to cause a bathochromic (red) shift in the π-π* absorption bands of the aromatic ring. Consequently, the maximum absorption wavelengths (λₘₐₓ) for this compound are predicted to be in the near-UV or visible range.

Furthermore, many substituted aminopyridines are known to be fluorescent. nih.govresearchgate.netresearchgate.net The presence of the amino group often enhances the fluorescence quantum yield. It is therefore probable that this compound exhibits fluorescent properties. If fluorescent, the emission spectrum would be observed at a longer wavelength than the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence characteristics, including intensity and emission wavelength, can be sensitive to the solvent environment. researchgate.net

Table 2: Predicted Electronic Spectroscopy Properties for this compound

| Spectroscopic Parameter | Predicted Range | Basis of Prediction |

| UV-Vis Absorption (λₘₐₓ) | 270 - 400 nm | Based on substituted aminopyridines. nih.gov |

| Fluorescence Emission (λₑₘ) | 380 - 480 nm | Based on fluorescent aminopyridine analogs. nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been publicly reported, its potential solid-state structure can be inferred from its molecular features and the known crystal structures of related aminopyridine derivatives. nih.govepa.govresearchgate.net

Crystalline Form Analysis and Polymorphism

Organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like this compound, frequently exhibit polymorphism. This is the ability of a compound to crystallize into multiple distinct solid-state forms, or polymorphs. Each polymorph would possess a unique crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, and stability. The flexible ethylamine side chain and the potential for various hydrogen bonding arrangements make the existence of polymorphs for this compound highly likely.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly in the solid state is governed by intermolecular forces. The structure of this compound contains a rich array of hydrogen bond donors and acceptors, which are expected to dominate its crystal packing.

Hydrogen Bond Donors: The N-H groups of the 3-amino substituent and the terminal ethylamine group.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring, the nitrogen atoms of both amino groups, and the oxygen atom of the methoxy group.

Table 3: Potential Hydrogen Bond Donors and Acceptors

| Functional Group | Role |

| 3-Amino Group (N-H) | Donor |

| Ethylamine Group (N-H) | Donor |

| Pyridine Ring Nitrogen | Acceptor |

| 3-Amino Group (Nitrogen lone pair) | Acceptor |

| Ethylamine Group (Nitrogen lone pair) | Acceptor |

| Methoxy Group (Oxygen lone pair) | Acceptor |

Information regarding "this compound" is not available in the provided search results.

Following a comprehensive search for the chemical compound "this compound," it has been determined that no specific information regarding its chemical reactivity or derivatization is present in the provided search results. The search results pertain to structurally related but distinct molecules, and extrapolating data from these compounds to the requested molecule would be scientifically inaccurate.

The search yielded information on the following related compounds:

3-amino-6-methoxy-2-methylpyridine: Information was found regarding its synthesis and potential applications.

6-methoxy-2-methylamino-3-aminopyridine: Data on its use as a precursor for hair dyes and its safety profile was available.

3-amino-6-methoxypyridazine: Details on its role as a pharmaceutical intermediate were present.

3-aminothieno-(2,3-b)pyridine derivatives: General synthesis methods for this class of compounds were described.

3-methoxypyridine-2-amine derivatives: A general overview of aminopyridines and their derivatives was provided.

However, none of the search results contain specific experimental data or theoretical discussions about the acylation, alkylation, Schiff base formation, diazotization, amine protection strategies, or demethylation of This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the provided search results. Further research would be required to elucidate the chemical properties and reactivity of "this compound."

Chemical Reactivity and Derivatization of 3 Amino 6 Methoxy 2 Pyridineethanamine

The chemical reactivity of 3-Amino-6-methoxy-2-pyridineethanamine is governed by the interplay of its constituent functional groups: the substituted pyridine (B92270) ring and the ethanamine side chain. The pyridine ring, being a π-deficient aromatic heterocycle, has inherent reactivity patterns that are significantly modulated by the electronic and steric effects of the 3-amino, 6-methoxy, and 2-ethanamine substituents.

Electrophilic Aromatic Substitution (if applicable)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the electronegative nitrogen atom. quimicaorganica.org This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic attack, when it occurs, typically favors the C3 and C5 positions. quimicaorganica.orgquora.comaklectures.com

In the case of this compound, the presence of two strong electron-donating groups—the 3-amino and 6-methoxy groups—is expected to counteract the ring's inherent deactivation. Both of these groups are activating and ortho-, para-directing.

The 3-amino group strongly activates the ring and directs electrophiles to the C2 and C4 positions.

The 6-methoxy group also strongly activates the ring and directs electrophiles to the C5 position.

The 2-ethanamine group is sterically bulky and has a deactivating inductive effect. Considering these factors, the likely positions for electrophilic attack are C4 and C5. The C2 position is sterically hindered by the ethanamine side chain. The nitration of pyridine-N-oxide, a related activated pyridine derivative, yields the para-substituted product, suggesting that the C4 position is a plausible site for substitution. rsc.org However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the basic nitrogen atoms (on the ring and side chain) would be protonated. rsc.org This protonation would convert the activating amino groups and the ring nitrogen into strongly deactivating groups, making electrophilic substitution significantly more difficult.

Nucleophilic Aromatic Substitution (if applicable)

The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. galchimia.com This reactivity is enhanced by the presence of good leaving groups at these positions.

For this compound, the methoxy (B1213986) group at the C6 position can potentially act as a leaving group. Studies on methoxypyridines have demonstrated that the methoxy group can be displaced by strong nucleophiles, such as amines. ntu.edu.sg A protocol for the nucleophilic amination of 3-methoxypyridine (B1141550) using sodium hydride and lithium iodide has been developed, showcasing the feasibility of displacing a methoxy group on the pyridine ring. ntu.edu.sg Therefore, it is plausible that this compound could undergo nucleophilic substitution at the C6 position, allowing for the introduction of various nucleophiles.

| Reaction Type | Position | Leaving Group | Potential Nucleophiles | Reference |

| Nucleophilic Aromatic Substitution | C6 | Methoxy (-OCH₃) | Amines, Thiolates, Alkoxides | ntu.edu.sg |

Oxidation and Reduction of the Pyridine Ring

Oxidation: The pyridine ring and its substituents can undergo oxidation. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, a common reaction for pyridine derivatives. amanote.comacs.org The amino group is also susceptible to oxidation. Kinetic studies on the oxidation of 3-aminopyridine (B143674) have shown that the reaction involves a nucleophilic attack of the amino nitrogen on the oxidizing agent. researchgate.net A closely related compound, 6-methoxy-2-methylamino-3-aminopyridine, is used as a hair dye precursor and undergoes oxidation by agents like hydrogen peroxide or even air to form the final dye. europa.eu This suggests that the 3-amino group of this compound is a likely site of oxidative reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation. clockss.org The reduction of methoxypyridine derivatives to the corresponding piperidines has been used in the synthesis of complex natural products. nih.gov This transformation is a key step in converting the flat, aromatic pyridine core into a three-dimensional, saturated heterocyclic system. Therefore, this compound can likely be reduced to the corresponding piperidine derivative.

Reactions Involving the Ethanamine Side Chain

The ethanamine side chain possesses a primary amino group, which is a versatile functional group for a wide range of chemical transformations. These reactions primarily involve the nucleophilicity of the nitrogen atom.

Common reactions of the primary amine include:

N-Acylation: The amino group can be readily acylated using reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. nih.govresearchgate.net This reaction is often used to protect the amino group or to introduce different functionalities.

Schiff Base Formation: Reaction with aldehydes or ketones yields imines, also known as Schiff bases. For example, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde results in the formation of an imine. nih.gov

N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated, although over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts can be a challenge with alkyl halides. youtube.com More controlled methods like reductive amination or transition-metal-catalyzed cross-coupling reactions are often employed.

Reaction with Isothiocyanates: Amines react with isothiocyanates to form thiourea (B124793) derivatives. This reaction has been used to synthesize aminopyridine thiourea derivatives with biological activity. rsc.org

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at understanding how structural modifications affect a compound's biological activity (Structure-Activity Relationship or SAR). nih.govnih.govnih.gov For a molecule like this compound, derivatization can be explored at the pyridine ring, the 3-amino group, and the ethanamine side chain.

Modifications on the Amino Group

The amino groups, particularly the primary amine of the ethanamine side chain, are common targets for modification in SAR studies. The goal is often to alter properties such as polarity, basicity, hydrogen bonding capability, and steric bulk to optimize interactions with a biological target. researchgate.netresearchgate.net

Key Derivatization Strategies:

| Modification Type | Reagents/Methods | Resulting Functional Group | Purpose in SAR Studies | Reference |

| N-Acylation/Sulfonylation | Acyl halides, Anhydrides, Sulfonyl chlorides | Amide, Sulfonamide | Introduce substituents, alter H-bonding, reduce basicity | nih.gov |

| N-Alkylation/Arylation | Reductive amination, Buchwald-Hartwig amination | Secondary/Tertiary Amine | Explore steric and electronic requirements of the binding pocket | mdpi.com |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | Introduce H-bond donors/acceptors, create rigid linkers | rsc.org |

| Guanidine Formation | Guanidinylating agents | Guanidine | Introduce a highly basic, charged group for ionic interactions | mdpi.com |

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR profile. For instance, studies on other aminopyridine series have shown that introducing benzyl (B1604629) or phenylethyl groups to a nitrogen atom can lead to better biological activity, suggesting beneficial interactions of lipophilic groups in a target's binding pocket. researchgate.net Similarly, converting the amine to various amides or ureas can probe the importance of hydrogen bond donors and acceptors for target engagement.

Alterations of the Methoxy Group

The methoxy group at the 6-position of the pyridine ring is a primary site for chemical modification, most notably through demethylation to yield the corresponding pyridone or hydroxypyridine. This transformation is a common strategy in organic synthesis to unmask a hydroxyl group, which can then be used for further functionalization.

Demethylation Reactions:

Cleavage of the methyl-oxygen bond in methoxypyridines can be achieved using various reagents, typically under acidic or nucleophilic conditions. The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule.

Acid-Catalyzed Cleavage: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. Given the presence of a basic amino group and the pyridine nitrogen, this method would require careful pH control to avoid unwanted side reactions or salt formation that might deactivate the molecule.

Lewis Acid-Mediated Cleavage: Lewis acids such as boron tribromide (BBr₃) are potent reagents for demethylating aryl methyl ethers. This method is often preferred for its high efficiency and milder reaction conditions compared to strong protic acids.

Nucleophilic Demethylation: Certain nucleophilic reagents can selectively cleave the methyl ether. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines, even in the presence of other sensitive functional groups. This method's selectivity for the pyridine methoxy group over other methoxyarenes makes it a valuable tool. Another approach involves the use of sodium hydride in the presence of lithium iodide, which has been demonstrated to facilitate nucleophilic amination of methoxypyridines, implying the lability of the methoxy group to strong nucleophiles.

The following table summarizes common demethylation reagents and their general applicability to methoxypyridines.

| Reagent | General Conditions | Comments |

| Hydrobromic Acid (HBr) | Reflux | Strong acid, potential for side reactions. |

| Boron Tribromide (BBr₃) | -78 °C to room temperature | Highly effective, but sensitive to moisture. |

| L-Selectride | Reflux in THF | Chemoselective for methoxypyridines over anisoles. |

| Sodium Hydride/Lithium Iodide | 60-90 °C in THF | Primarily for nucleophilic substitution, but indicates methoxy lability. |

Variations on the Ethanamine Side Chain

The ethanamine side chain at the 2-position provides a versatile handle for a variety of chemical modifications, primarily centered around the reactivity of the terminal primary amino group. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reactions of the Primary Amine:

The primary amine of the ethanamine moiety is a potent nucleophile and can readily participate in a range of common organic reactions.

N-Acylation: The amino group can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents and is often used to modulate the electronic and steric properties of the side chain.

N-Alkylation and N-Arylation: The primary amine can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones to yield secondary or tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amine with aryl halides. These modifications can significantly alter the basicity and lipophilicity of the side chain.

Schiff Base Formation: Reaction with aldehydes or ketones will lead to the formation of imines (Schiff bases). These can be stable compounds themselves or can be used as intermediates for further reactions, such as reduction to secondary amines.

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base will yield sulfonamides. This functional group is a common feature in many biologically active molecules.

The table below outlines some potential derivatization reactions of the ethanamine side chain.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine |

| Schiff Base Formation | Acetone | Imine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

Substitutions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents will govern the position of incoming electrophiles. The amino group at the 3-position and the methoxy group at the 6-position are both ortho, para-directing. Therefore, electrophilic substitution is most likely to occur at the 4- and 5-positions of the pyridine ring.

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be accomplished with a mixture of nitric and sulfuric acid, although the reaction conditions must be carefully controlled to avoid oxidation and over-nitration.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Nucleophilic Aromatic Substitution:

While the pyridine ring is generally susceptible to nucleophilic attack, the presence of strong electron-donating groups can decrease its reactivity in this regard. However, if a suitable leaving group were present on the ring (which is not the case in the parent molecule), nucleophilic substitution would be a viable pathway for further derivatization.

The following table provides examples of potential electrophilic substitution reactions on the activated pyridine ring.

| Reaction Type | Reagent | Potential Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | 4- or 5-position |

| Chlorination | N-Chlorosuccinimide (NCS) | 4- or 5-position |

| Nitration | HNO₃/H₂SO₄ | 4- or 5-position |

Computational Chemistry and Theoretical Studies of 3 Amino 6 Methoxy 2 Pyridineethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.org For 3-Amino-6-methoxy-2-pyridineethanamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.netnih.govresearchgate.net

The process involves geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Studies on similar substituted pyridines have shown that DFT provides structural parameters in good agreement with experimental data. nih.gov The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be calculated, offering insights into the molecule's polarity and intramolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p) This table presents theoretical values for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C(ethanamine) | 1.51 |

| C3-N(amino) | 1.38 | |

| C6-O(methoxy) | 1.36 | |

| O-C(methyl) | 1.43 | |

| Bond Angles (º) | C2-C3-N(amino) | 121.5 |

| C5-C6-O(methoxy) | 124.0 | |

| C6-O-C(methyl) | 118.0 | |

| Dihedral Angle (º) | C3-C2-C(ethanamine)-C(ethanamine) | 178.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for interpreting and predicting spectroscopic data.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.netbohrium.com This allows for the assignment of specific vibrational modes (e.g., N-H stretches, C=C ring stretches) to peaks observed in experimental spectra. jocpr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netstenutz.eu These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus, making them a powerful tool for structure verification.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents theoretical values for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| Amino (-NH₂) | Symmetric Stretch | 3450 |

| Amino (-NH₂) | Asymmetric Stretch | 3540 |

| Ethanamine (-NH₂) | Scissoring | 1620 |

| Pyridine (B92270) Ring | C=N/C=C Stretch | 1585 |

| Methoxy (B1213986) (C-O-C) | Asymmetric Stretch | 1255 |

Molecular Dynamics and Conformational Analysis

The ethanamine side chain of this compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between atoms. ulisboa.ptaps.org

By running simulations, researchers can identify the most stable, low-energy conformations of the side chain and the barriers to rotation between them. researchgate.netresearchgate.net This analysis is crucial for understanding how the molecule's shape might change in different environments and how its conformation affects its ability to interact with other molecules or biological targets.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. manipal.edureadthedocs.io It is calculated to predict how a molecule will interact with other charged species. chemrxiv.org

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). researchgate.net

Negative Regions: These are associated with high electron density and are susceptible to electrophilic attack. They would be expected around the lone pairs of the pyridine nitrogen, the oxygen of the methoxy group, and the nitrogen of the amino group. researchgate.netnih.gov

Positive Regions: These are associated with electron-deficient areas, such as the hydrogen atoms of the amino and ethanamine groups, and are sites for nucleophilic attack. researchgate.net

The MEP map provides a powerful, intuitive guide to the molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as the electron donor. A high-energy HOMO indicates that the molecule is a good electron donor (nucleophile). youtube.com

LUMO: This orbital acts as the electron acceptor. A low-energy LUMO suggests the molecule is a good electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acs.org A small gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the electron-donating amino and methoxy groups would be expected to raise the energy of the HOMO, localizing it primarily on the pyridine ring and the amino group. The LUMO would likely be distributed over the aromatic ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors This table presents theoretical values for illustrative purposes, calculated from hypothetical HOMO/LUMO energies.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | - | -5.85 |

| LUMO Energy | E_LUMO | - | -0.95 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.90 |

| Ionization Potential | IP | -E_HOMO | 5.85 |

| Electron Affinity | EA | -E_LUMO | 0.95 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.40 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.45 |

| Chemical Softness | S | 1/(2η) | 0.20 |

| Electrophilicity Index | ω | χ²/(2η) | 2.36 |

Reaction Mechanism Elucidation through Computational Approaches

Currently, there are no published computational studies that specifically detail the reaction mechanisms involving this compound. Theoretical chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways, determining transition states, and calculating activation energies. Such studies provide invaluable insights into the reactivity and potential synthetic routes for a compound. However, for this compound, this area of research remains uninvestigated in the available scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Similarly, molecular docking simulations for this compound are not described in the accessible body of scientific research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding ligand-target interactions. The absence of such studies indicates that the potential interactions of this compound with biological targets have not been computationally modeled or reported.

While research exists on the computational analysis of other substituted aminopyridine derivatives, the direct extrapolation of those findings to this compound would be speculative without specific computational data for this compound. The scientific community awaits dedicated theoretical studies to illuminate the chemical behavior and potential biological activity of this specific molecule.

In-depth Article on the Chemical Compound “this compound”

Information regarding the chemical compound “this compound” is not available in the currently indexed scientific literature.

Extensive searches for research, applications, and synthetic methodologies concerning the specific compound "this compound" have yielded no direct results. The provided outline, which details applications in chemical and biological research, coordination chemistry, and analytical chemistry, could not be populated with information pertaining to this exact molecule.

Scientific databases and chemical supplier catalogs contain information on structurally related compounds, such as:

3-Amino-6-methoxy-2-methylpyridine

6-Methoxy-2-methylamino-3-aminopyridine

6-Methoxypyridin-3-amine

However, these molecules differ in the substituent at the 2-position of the pyridine ring and therefore possess distinct chemical properties and reactivity. The user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but different compounds.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's specified structure and content requirements for the requested chemical compound. Further research or synthesis of "this compound" would be required for such information to become available.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound "this compound" concerning its in vitro biological activities as outlined in the user's request.

Specifically, no studies were found detailing the following for this particular compound:

Antimicrobial Research (antibacterial, antifungal)

Antioxidant Research

Enzyme Inhibition Studies (in vitro, non-clinical)

DNA Binding Studies (in vitro)

While research exists for other pyridine derivatives and related heterocyclic compounds that exhibit these biological activities, the strict requirement to focus solely on "this compound" cannot be met. Generating an article without specific data on this compound would result in speculation or the inclusion of irrelevant information, which would contradict the instructions for accuracy and strict adherence to the specified subject.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

Currently, there are no established synthetic routes specifically for 3-Amino-6-methoxy-2-pyridineethanamine in the public domain. Future research should prioritize the development of efficient and environmentally benign synthesis methods. Key areas of exploration could include:

Retrosynthetic Analysis: A logical starting point would be a retrosynthetic disconnection approach to identify potential starting materials and key bond formations. This could involve disconnections at the ethylamine (B1201723) side chain or the pyridine (B92270) core.

Green Chemistry Principles: The development of synthetic pathways should aim to incorporate principles of green chemistry, such as using less hazardous reagents, minimizing waste, and employing catalytic methods.

Multi-step Synthesis Development: Research could focus on constructing the substituted pyridine ring first, followed by the introduction of the ethylamine side chain, or vice versa. Each approach would present unique challenges and opportunities for optimization.

A hypothetical synthetic approach might start from a pre-functionalized pyridine derivative, such as 2-chloro-6-methoxypyridine, followed by the introduction of the amino and ethylamine groups through a series of reactions.

Advanced Mechanistic Studies of Chemical Reactions

Once synthetic pathways are established, detailed mechanistic studies of the reactions involved will be crucial for optimization and understanding. Future investigations could include:

Kinetic Studies: Determining the reaction rates, orders, and activation energies for the key synthetic steps.

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify reaction intermediates and transition states.

Isotopic Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms and functional groups throughout the reaction mechanism.

For instance, in a potential nucleophilic aromatic substitution step to introduce an amino group, mechanistic studies could elucidate whether the reaction proceeds via an SNAr mechanism involving a Meisenheimer complex.

In-depth Investigations of Derivatization Potential

The presence of multiple reactive sites—the primary amino group on the pyridine ring, the primary amino group on the ethylamine side chain, and the pyridine nitrogen—suggests a rich derivatization potential for this compound. Future research should explore:

Selective Functionalization: Developing methods to selectively modify one of the amino groups in the presence of the other. This would likely involve the use of protecting groups.

N-Alkylation and N-Acylation: Investigating the reaction of the amino groups with various electrophiles to synthesize a library of N-alkylated and N-acylated derivatives.

Coordination Chemistry: Exploring the ability of the compound to act as a ligand for various metal ions, potentially forming interesting coordination complexes.

The differential reactivity of the aromatic versus the aliphatic amine could be exploited to create a diverse range of derivatives with potentially novel properties.

Application of Advanced Computational Methodologies

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Future computational studies should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra).

Reaction Modeling: Simulating potential synthetic reactions to predict their feasibility, reaction pathways, and transition state energies.

Molecular Docking (for hypothetical applications): If potential biological targets are ever identified, molecular docking studies could predict the binding affinity and mode of interaction.

These computational approaches can provide valuable insights to guide future experimental work and accelerate the discovery process.

Discovery of New Research Applications in Material Science or other Chemical Disciplines (non-clinical)

The unique structural features of this compound suggest potential applications in various non-clinical chemical disciplines. Future research could explore its use as:

A Building Block for Organic Materials: The molecule could serve as a monomer or a precursor for the synthesis of novel polymers, dyes, or organic electronic materials. The pyridine ring can impart specific electronic and photophysical properties.

A Corrosion Inhibitor: The presence of nitrogen and oxygen atoms could enable the molecule to adsorb onto metal surfaces and act as a corrosion inhibitor.

A Catalyst or Ligand in Organic Synthesis: The bidentate or tridentate coordination possibilities could make it a useful ligand in transition-metal catalysis.

Systematic exploration of these and other potential applications will be necessary to uncover the full potential of this currently uncharacterized molecule.

Q & A

Q. What computational tools are recommended for predicting solubility and formulation challenges?

- Methodological Answer : Use COSMO-RS for solubility prediction in polar solvents (e.g., PEG-400). For nanocrystallization, apply molecular dynamics (MD) simulations to assess surfactant interactions (e.g., Poloxamer 407). Experimental validation via dynamic light scattering (DLS) ensures nanoparticle stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.